molecular formula C11H15Cl2NS B012697 4-((4-Chlorophenyl)thio)piperidine hydrochloride CAS No. 101798-64-5

4-((4-Chlorophenyl)thio)piperidine hydrochloride

Cat. No. B012697
Key on ui cas rn: 101798-64-5
M. Wt: 264.2 g/mol
InChI Key: UPCRGRQCVDATBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04642348

Procedure details

Following the procedure of Intermediate 9, 4-[(4-chlorophenyl)thio]-1-(phenylmethyl)piperidine is reacted with phenyl chloroformate and the product is hydrolyzed with 48% hydrobromic acid to give the free base of the title compound which is then converted to the hydrochloride.
[Compound]
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[(4-chlorophenyl)thio]-1-(phenylmethyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH:9]2[CH2:14][CH2:13][N:12](CC3C=CC=CC=3)[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.ClC(OC1C=CC=CC=1)=O.Br>>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-[(4-chlorophenyl)thio]-1-(phenylmethyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1CCN(CC1)CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)SC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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